

Application Note: Analytical Characterization of 4-Amino-6-ethoxy-2-phenylquinoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Amino-6-ethoxy-2-phenylquinoline

CAS No.: 856287-92-8

Cat. No.: B13719332

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Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Focus: **4-Amino-6-ethoxy-2-phenylquinoline** (CAS: 856287-92-8)

Executive Summary & Scientific Context

4-Amino-6-ethoxy-2-phenylquinoline is a highly functionalized quinoline derivative characterized by a quinoline core, an ethoxy ether linkage at the C6 position, a primary amine at the C4 position, and a phenyl ring at the C2 position[1]. Compounds within the 4-aminoquinoline class are of immense interest in drug discovery due to their broad pharmacological utility, most notably as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2) in inflammatory pathways[2], antimalarial agents, and as phosphorescent materials in organic light-emitting diodes (OLEDs)[3].

This application note provides a comprehensive, self-validating analytical framework for the structural elucidation and purity assessment of **4-Amino-6-ethoxy-2-phenylquinoline**. By combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR),

and Fourier Transform Infrared (FTIR) spectroscopy, researchers can establish a definitive analytical profile for this compound.

Core Physicochemical Properties

To design an effective analytical workflow, the foundational physicochemical properties of the analyte must be established. The table below summarizes the theoretical and observed parameters critical for sample preparation.

Parameter	Value / Description	Analytical Implication
Chemical Formula	C ₁₇ H ₁₆ N ₂ O	Dictates exact mass calculations for HRMS.
Molecular Weight	264.32 g/mol	Used for molarity calculations in assays.
Monoisotopic Mass	264.1263 Da	Target for high-resolution mass validation.
Expected [M+H] ⁺	265.1341 m/z	Primary target ion in ESI+ mode[4].
Hydrogen Bond Donors	1 (Primary Amine, -NH ₂)	Influences solvent selection (DMSO preferred over CHCl ₃).
Hydrogen Bond Acceptors	2 (Quinoline N, Ether O)	Affects chromatographic retention (HILIC vs. RP-HPLC).
Solubility Profile	High in DMSO, DMF; Low in H ₂ O	Requires organic modifiers for LC-MS mobile phases.

Analytical Workflows & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why specific techniques and parameters are chosen, rather than simply executing a method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Solvent Selection: While CDCl_3 is a standard NMR solvent, DMSO-d_6 is strictly mandated for 4-aminoquinolines. The highly polar C4-primary amine and the basic quinoline nitrogen engage in strong intermolecular hydrogen bonding. In non-polar solvents like CDCl_3 , this results in severe peak broadening and poor solubility. DMSO-d_6 disrupts these intermolecular networks, yielding sharp, highly resolved resonances[5].

- $^1\text{H-NMR}$ Signatures: The ethoxy group will present a distinct first-order splitting pattern: a quartet near δ 4.1 ppm ($-\text{CH}_2-$) and a triplet near δ 1.4 ppm ($-\text{CH}_3$). The C4- NH_2 protons typically exchange slowly in DMSO-d_6 and will appear as a broad singlet between δ 6.5 and 7.5 ppm. The C2-phenyl and quinoline aromatic protons will occupy the δ 7.0–8.5 ppm region[6].

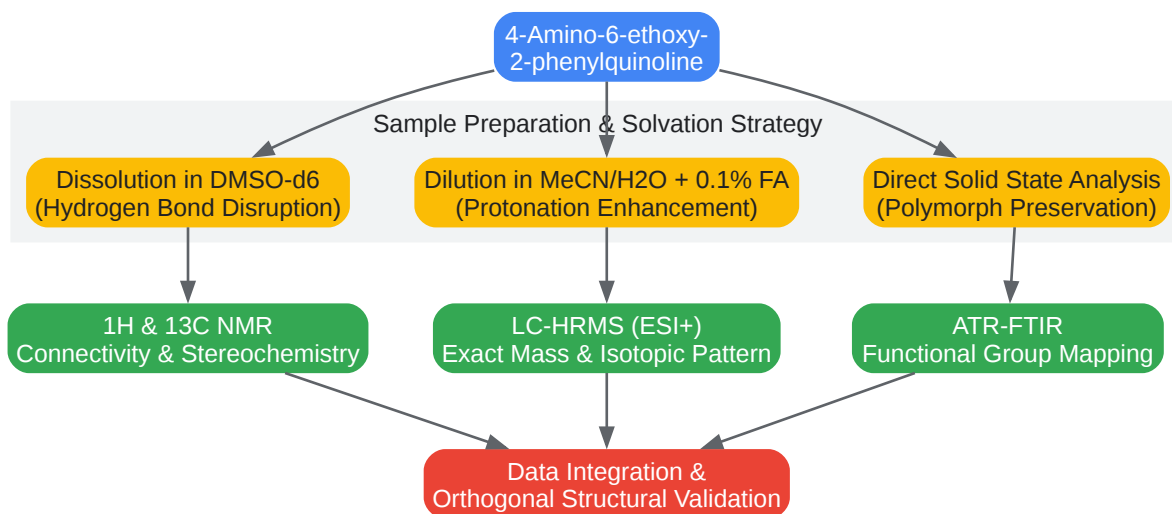
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality for Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected due to the high proton affinity of the quinoline ring nitrogen and the primary amine. This guarantees a robust $[\text{M}+\text{H}]^+$ ion[4].

- Fragmentation Logic (MS/MS): Collision-Induced Dissociation (CID) of the m/z 265 precursor will likely yield a neutral loss of ethylene (28 Da) or an ethoxy radical from the C6 position, alongside potential cleavage of the C2-phenyl group, providing a highly specific structural fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Causality for Functional Group Mapping: Attenuated Total Reflectance (ATR) FTIR allows for direct solid-state analysis without KBr pellet pressing, preserving the compound's native polymorphic state. Key diagnostic bands include the N-H stretching of the primary amine (characteristic doublet at $3300\text{--}3450\text{ cm}^{-1}$), the C-O-C asymmetric stretch of the ethoxy ether ($\sim 1250\text{ cm}^{-1}$), and the C=N/C=C aromatic stretches ($1500\text{--}1620\text{ cm}^{-1}$)[5].



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Figure 1: Orthogonal analytical workflow for the structural validation of **4-Amino-6-ethoxy-2-phenylquinoline**.

Step-by-Step Experimental Methodologies

Protocol A: High-Resolution LC-MS/MS Analysis

This protocol is designed as a self-validating system by incorporating a blank run and a system suitability test (SST) to rule out column carryover and ensure mass accuracy.

- Sample Preparation:
 - Weigh 1.0 mg of **4-Amino-6-ethoxy-2-phenylquinoline** using a microbalance.
 - Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock.
 - Dilute 10 μ L of the stock into 990 μ L of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA) to yield a 10 μ g/mL working solution.

- Chromatographic Conditions:
 - Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m particle size).
 - Mobile Phase A: LC-MS grade H₂O + 0.1% FA.
 - Mobile Phase B: LC-MS grade Acetonitrile + 0.1% FA.
 - Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
- Mass Spectrometry Parameters:
 - Source: ESI in Positive Mode.
 - Capillary Voltage: 3.0 kV.
 - Desolvation Temperature: 350 °C.
 - Scan Range: m/z 100 to 800.
- Validation Step: Inject a solvent blank prior to the sample. The sample run must exhibit a base peak at m/z 265.1341 (\pm 5 ppm mass error) corresponding to [M+H]⁺.

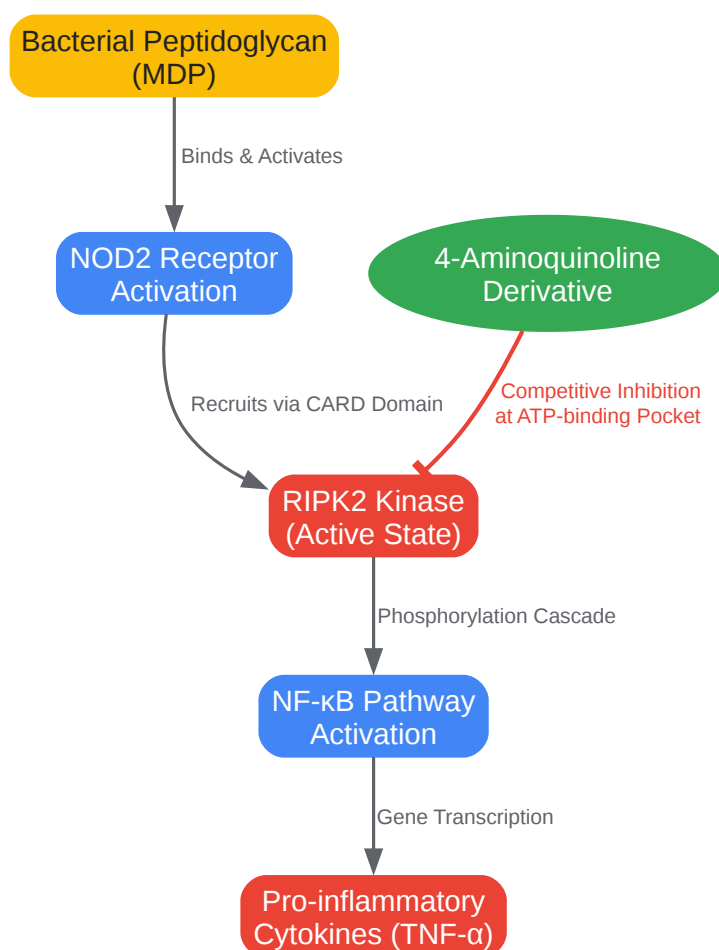
Protocol B: ¹H and ¹³C NMR Acquisition

- Sample Preparation:
 - Transfer 15 mg of the compound into a clean glass vial.
 - Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Vortex until complete dissolution is achieved (solution should be clear). Transfer to a 5 mm NMR tube.
- Acquisition Parameters (400 MHz or higher):
 - ¹H-NMR: 16 scans, relaxation delay (D1) of 2.0 seconds, spectral width 12 ppm.

- ^{13}C -NMR: 512 scans, relaxation delay of 2.0 seconds, spectral width 250 ppm.
- Validation Step: Verify the TMS peak is exactly at δ 0.00 ppm. Check the residual DMSO- d_6 pentet at δ 2.50 ppm (^1H) and septet at δ 39.5 ppm (^{13}C) to confirm solvent lock and calibration[7].

Biological Context: RIPK2 Kinase Inhibition

Beyond chemical characterization, understanding the biological application of 4-aminoquinolines provides crucial context for medicinal chemists. Derivatives of 4-aminoquinoline are recognized as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2)[2]. RIPK2 is a critical signaling node in the NOD1/NOD2 pathway, which drives pro-inflammatory cytokine production. By competitively binding to the ATP pocket of RIPK2, 4-aminoquinolines halt the downstream activation of NF- κB , presenting a therapeutic avenue for autoimmune and inflammatory diseases.



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Figure 2: Mechanism of action for 4-aminoquinoline derivatives acting as RIPK2 inhibitors in the NOD2 inflammatory signaling pathway.

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of 4-Amino-6-ethoxy-2-phenylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13719332/docs#application-note-analytical-characterization-of-4-amino-6-ethoxy-2-phenylquinoline\]](https://www.benchchem.com/product/b13719332/docs#application-note-analytical-characterization-of-4-amino-6-ethoxy-2-phenylquinoline)

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